molecular formula C10H14FNO3S B6264400 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1482952-22-6

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No. B6264400
CAS RN: 1482952-22-6
M. Wt: 247.3
InChI Key:
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Description

2-Fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide, or 2F-5HMPBS, is a synthetic molecule that is widely used in scientific research. It has a wide range of applications in both biochemical and physiological studies, and its unique structure allows for a variety of experiments to be conducted.

Scientific Research Applications

2F-5HMPBS is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies to investigate the effects of various drugs on the body, as well as in studies to understand the molecular structure of proteins. It has also been used in studies to investigate the effects of different environmental conditions on the body, such as temperature and humidity.

Mechanism of Action

2F-5HMPBS is thought to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, 2F-5HMPBS can reduce the amount of drug that is metabolized, thus allowing for more of the drug to remain in the body.
Biochemical and Physiological Effects
2F-5HMPBS has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to reduce the activity of cytochrome P450 enzymes, which can lead to reduced drug metabolism. It has also been found to reduce the activity of other enzymes involved in metabolism, such as monoamine oxidase and catechol-O-methyltransferase. Additionally, 2F-5HMPBS has been found to reduce inflammation, as well as to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2F-5HMPBS has several advantages and limitations when used in laboratory experiments. One of the major advantages of using this molecule is its ability to inhibit the activity of cytochrome P450 enzymes, which can lead to reduced drug metabolism. Additionally, it has been found to reduce inflammation and reactive oxygen species production. However, one of the major limitations of using this molecule is its potential to cause toxicity when used in high concentrations.

Future Directions

There are many potential future directions for 2F-5HMPBS research. One potential area of research is to further explore the effects of this molecule on the metabolism of drugs. Additionally, further research could be conducted to investigate the effects of this molecule on the production of reactive oxygen species and inflammation. Additionally, further research could be conducted to investigate the potential for this molecule to be used in drug delivery systems. Finally, further research could be conducted to investigate the potential for this molecule to be used in the treatment of various diseases, such as cancer.

Synthesis Methods

2F-5HMPBS is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with propan-2-ol, resulting in the formation of 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide. This is then reacted with hydroxylamine hydrochloride to produce 2F-5HMPBS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves the reaction of 2-fluoro-5-(hydroxymethyl)benzenesulfonyl chloride with propan-2-amine.", "Starting Materials": [ "2-fluoro-5-(hydroxymethyl)benzenesulfonyl chloride", "propan-2-amine" ], "Reaction": [ "To a solution of 2-fluoro-5-(hydroxymethyl)benzenesulfonyl chloride in anhydrous dichloromethane, propan-2-amine is added dropwise at 0°C.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting precipitate is filtered and washed with cold dichloromethane.", "The crude product is purified by recrystallization from ethanol to obtain 2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide as a white solid." ] }

CAS RN

1482952-22-6

Product Name

2-fluoro-5-(hydroxymethyl)-N-(propan-2-yl)benzene-1-sulfonamide

Molecular Formula

C10H14FNO3S

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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